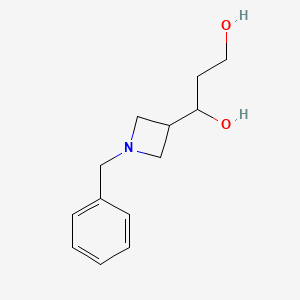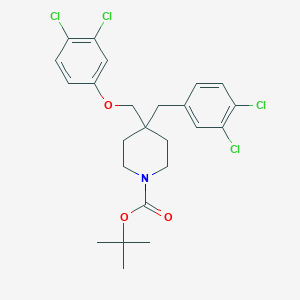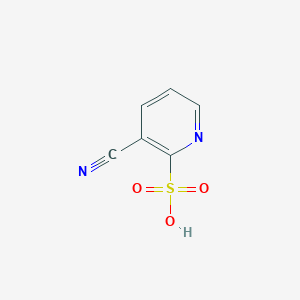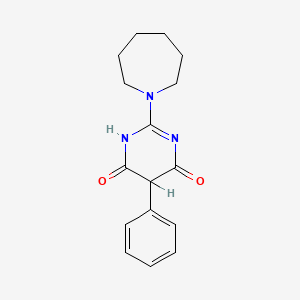
Methyl 15-ethylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-ethylheptadecanoate: is an organic compound with the molecular formula C20H40O2 . It is an ester derived from heptadecanoic acid and methanol. This compound is characterized by its long carbon chain and the presence of an ethyl group at the 15th carbon position, making it a branched fatty acid methyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 15-ethylheptadecanoate can be synthesized through the esterification of 15-ethylheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the transesterification of triglycerides containing 15-ethylheptadecanoic acid with methanol. This process is catalyzed by either an acid or a base, with sodium methoxide being a common choice for base-catalyzed reactions. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 15-ethylheptadecanoate can undergo oxidation reactions, particularly at the ethyl group and the terminal methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 15-ethylheptadecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids in biological systems.
Medicine: Research on this compound includes its potential use as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of biodiesel and as a lubricant additive due to its favorable physical properties.
Wirkmechanismus
The mechanism of action of methyl 15-ethylheptadecanoate involves its interaction with enzymes that metabolize fatty acids. It is primarily metabolized by fatty acid synthase and other related enzymes, leading to the formation of various metabolites that participate in cellular energy production and lipid biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl heptadecanoate: Similar in structure but lacks the ethyl group at the 15th carbon position.
Methyl 15-methylheptadecanoate: Contains a methyl group instead of an ethyl group at the 15th carbon position.
Methyl stearate: A straight-chain fatty acid methyl ester without any branching.
Uniqueness: Methyl 15-ethylheptadecanoate is unique due to the presence of the ethyl group at the 15th carbon position, which imparts distinct physical and chemical properties compared to its straight-chain and other branched counterparts. This branching can affect its melting point, solubility, and reactivity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
55124-96-4 |
|---|---|
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 15-ethylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
QZZDNGBEDAGNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)

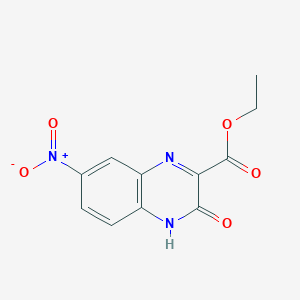
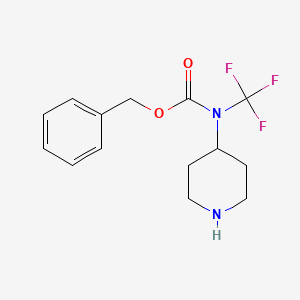
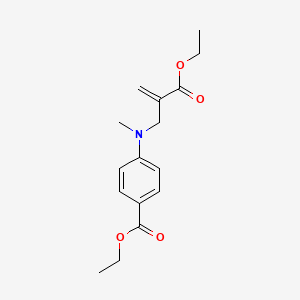
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)



